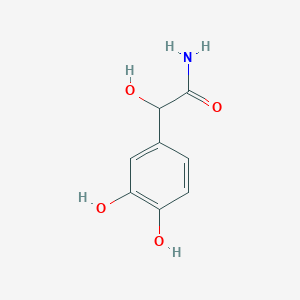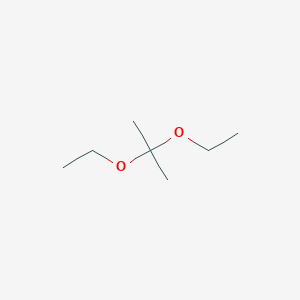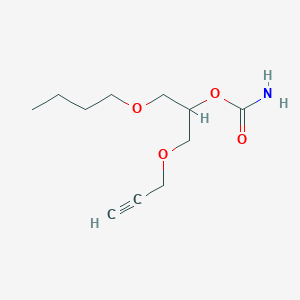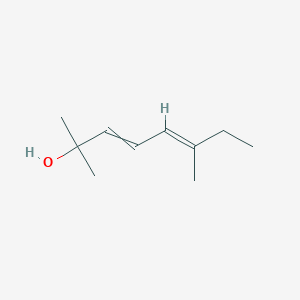
2-(3,4-Dihydroxyphenyl)-2-hydroxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dihydroxyphenyl)-2-hydroxyacetamide, also known as 2,2'-dihydroxyacetophenone hydrazone (DHAP), is a chemical compound with potential applications in scientific research. This compound has been studied for its ability to chelate metal ions, which makes it useful for a variety of biochemical and physiological studies.
Scientific Research Applications
DHAP has been used in a variety of scientific research applications, particularly in the field of metal ion chelation. DHAP has been shown to effectively chelate metal ions such as copper, iron, and zinc, which makes it useful for studying metal ion-dependent enzymes and proteins. DHAP has also been used as a model compound for studying the coordination chemistry of metal ions in biological systems.
Mechanism Of Action
DHAP chelates metal ions through its two hydroxyl groups and the nitrogen atom in the hydrazone moiety. The resulting metal-DHAP complex can then interact with metal-dependent enzymes and proteins, altering their activity and function. DHAP has also been shown to exhibit antioxidant activity, which may be attributed to its ability to chelate metal ions and prevent metal-catalyzed oxidative damage.
Biochemical And Physiological Effects
DHAP has been shown to have a variety of biochemical and physiological effects, particularly in relation to metal ion chelation. DHAP has been shown to inhibit the activity of metal-dependent enzymes such as tyrosinase and laccase, which are involved in melanin synthesis and lignin degradation, respectively. DHAP has also been shown to inhibit the growth of various bacterial and fungal strains, which may be attributed to its ability to chelate metal ions required for bacterial and fungal growth.
Advantages And Limitations For Lab Experiments
DHAP has several advantages for lab experiments, including its ease of synthesis, high purity, and ability to chelate metal ions. However, DHAP also has limitations, such as its low solubility in water and the potential for metal ion contamination in lab experiments.
Future Directions
There are several future directions for DHAP research, including the development of new metal-DHAP complexes for use in biological systems, the study of DHAP's antioxidant activity, and the investigation of DHAP's potential as an antimicrobial agent. DHAP may also have potential applications in the development of metal ion-based therapeutics for a variety of diseases.
Synthesis Methods
DHAP can be synthesized through a simple one-step reaction between 2-(3,4-Dihydroxyphenyl)-2-hydroxyacetamide'-dihydroxyacetophenone and hydrazine hydrate. The reaction is typically carried out in ethanol or methanol at room temperature, and the product is isolated through filtration and recrystallization. The purity of the product can be confirmed through various analytical techniques, such as NMR spectroscopy and mass spectrometry.
properties
CAS RN |
1078-51-9 |
|---|---|
Product Name |
2-(3,4-Dihydroxyphenyl)-2-hydroxyacetamide |
Molecular Formula |
C8H9NO4 |
Molecular Weight |
183.16 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-2-hydroxyacetamide |
InChI |
InChI=1S/C8H9NO4/c9-8(13)7(12)4-1-2-5(10)6(11)3-4/h1-3,7,10-12H,(H2,9,13) |
InChI Key |
JPEAZAYOLNNTFK-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(C(=O)N)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)N)O)O)O |
synonyms |
Mandelamide, 3,4-dihydroxy- (7CI,8CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2,7-Naphthalenedisulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-5-[(phenylsulfonyl)oxy]-](/img/structure/B95031.png)


![2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione](/img/structure/B95041.png)



![Benzenamine, 4-[(2,4-dimethylphenyl)azo]-2,5-dimethyl-](/img/structure/B95046.png)